Brucine hydrate

Vue d'ensemble

Description

Brucine hydrate is a naturally occurring alkaloid derived from the seeds of the Strychnos nux-vomica plant. It is chemically classified as an indole alkaloid and is closely related to strychnine. This compound is known for its bitter taste and high toxicity. It has been used historically in traditional medicine, but its toxic nature limits its modern applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Brucine hydrate can be synthesized by stirring a suspension of brucine in water at temperatures between 40 and 50 degrees Celsius for one day . This process results in the formation of the dihydrate form of brucine. Other hydrate forms, such as the tetrahydrate and 3.85-hydrate, can be prepared under similar conditions with slight variations in temperature and duration .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the seeds of Strychnos nux-vomica. The seeds are first ground into a fine powder, which is then subjected to solvent extraction using water or organic solvents containing a sufficient quantity of water. The extracted solution is then crystallized to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Brucine hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Applications

Brucine exhibits various pharmacological properties that make it a subject of interest in medical research.

Anti-Cancer Properties

Brucine has shown potential in anti-cancer therapies. Studies indicate that it can inhibit the growth of several cancer cell lines:

- Breast Cancer : Brucine was found to suppress bone metastasis in breast cancer models, inducing apoptosis in MCF-7 cells through the c-Jun signaling pathway .

- Glioma : It reduces the expression of Bcl-2 and COX-2 while up-regulating Bax in glioma cells, inhibiting tumor growth both in vitro and in vivo .

- Gastric Cancer : Research indicated that brucine could inhibit the growth of SGC-7901 gastric cancer cells and improve weight loss in tumor-bearing mice .

Analgesic Effects

Brucine has demonstrated analgesic properties, particularly in models of acute pain:

- In carrageenan-induced paw swelling experiments, brucine significantly reduced PGE2 levels at the site of inflammation, indicating its potential as an anti-inflammatory agent .

- It also modulates pain responses through potassium channel regulation .

Alcohol Consumption Modulation

Brucine has been studied for its effects on alcohol consumption:

- A study showed that brucine selectively decreases ethanol intake in rat models without significant adverse effects, suggesting its potential as a treatment for alcoholism .

Material Science Applications

Brucine hydrate's structural properties make it relevant in material science, particularly concerning its hydrates.

Hydrate Forms and Stability

Brucine exists in several hydrate forms, each with unique stability characteristics:

| Hydrate Form | Water Content (mol equiv) | Stability Conditions |

|---|---|---|

| HyA | 3.65–3.85 | RH ≥ 55% |

| HyB | 4 (tetrahydrate) | RH 22–25% |

| HyC | 5 or less | RH ≤ 20% |

The stability of these hydrates is influenced by relative humidity (RH) and temperature conditions, which affect their transformation pathways and solid form stability .

Thermodynamic Properties

Research has elucidated the thermodynamic behavior of brucine hydrates under varying humidity conditions. The transformation enthalpies between solid forms were quantified, demonstrating that environmental factors significantly influence brucine's physical properties .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Anti-Cancer Activity Study

In a controlled experiment involving U266 myeloma cells, brucine induced apoptosis through JNK signaling pathways, showing dose-dependent effects on cell survival rates .

Alcohol Consumption Study

In a study on alcohol abuse models, rats treated with brucine exhibited reduced ethanol intake over ten days, providing evidence for its potential therapeutic use in managing alcohol dependence .

Mécanisme D'action

The mechanism of action of brucine hydrate involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit the proliferation of HepG2 cells by activating the MAP kinase kinase-7 (MKK7) gene, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis . Additionally, this compound can regulate calcium concentration and depolarize mitochondria, contributing to its anti-tumor effects .

Comparaison Avec Des Composés Similaires

Strychnine: Another alkaloid derived from Strychnos nux-vomica, known for its high toxicity and use as a pesticide.

Brucine sulfate: A sulfate salt of brucine, which also forms various hydrate structures.

Brucinium hydrogen malate: A compound formed from brucine and malic acid, known for its unique crystalline structure.

Brucine hydrate stands out due to its specific hydrate forms and the conditions under which these forms are stable, making it a compound of interest in both scientific research and industrial applications.

Propriétés

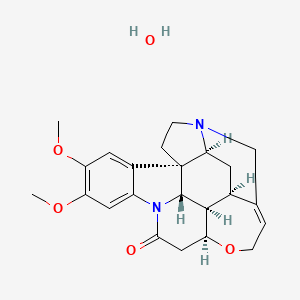

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2/t13-,18-,19-,21-,22-,23+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIBKWJYHZFNW-SUJBTXFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583619 | |

| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5892-11-5 | |

| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5892-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.